An In-depth Technical Guide to the Chemical Structure and Properties of Lupulone
An In-depth Technical Guide to the Chemical Structure and Properties of Lupulone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of lupulone. The information is curated for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.
Chemical Structure and Identification
Lupulone is a beta-acid found in the resin of the hop plant (Humulus lupulus). It is a key contributor to the antimicrobial properties of hops and has garnered significant interest for its potential therapeutic applications.[1][2]
Table 1: Chemical Identification of Lupulone
| Identifier | Value |
| IUPAC Name | 3,5-dihydroxy-2-(3-methylbutanoyl)-4,6,6-tris(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one[3] |
| Synonyms | β-Lupulic acid, Lupulon[3] |
| Molecular Formula | C₂₆H₃₈O₄[1][3] |
| Molecular Weight | 414.58 g/mol [1] |
| CAS Number | 468-28-0[1][3] |
| SMILES | CC(C)CC(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)CC=C(C)C)O)CC=C(C)C)O[3] |
| InChI | InChI=1S/C26H38O4/c1-16(2)9-10-20-23(28)22(21(27)15-19(7)8)25(30)26(24(20)29,13-11-17(3)4)14-12-18(5)6/h9,11-12,19,28-29H,10,13-15H2,1-8H3[3] |
| InChIKey | LSDULPZJLTZEFD-UHFFFAOYSA-N[3] |
Physicochemical Properties
The physicochemical properties of lupulone are crucial for its handling, formulation, and an understanding of its biological activity.
Table 2: Physicochemical Properties of Lupulone
| Property | Value | Source |
| Melting Point | 93 °C | [4] |
| Boiling Point | 453.43 °C (rough estimate) | [4] |
| Density | 1.045 ± 0.06 g/cm³ (predicted) | [4] |
| pKa | 4.50 ± 1.00 (predicted) | [4] |
| LogP | 4.5 | [4] |
| Solubility | Insoluble in water; Soluble in organic solvents such as methanol, ethanol, DMSO, and hexane.[1][2][5] |
Experimental Protocols for Physicochemical Property Determination
Detailed experimental protocols for the determination of the physicochemical properties of pure lupulone are not extensively reported in readily available literature. However, standard methods would be employed:
-
Melting Point: Determined using a calibrated melting point apparatus, where a small sample is heated at a controlled rate until melting is observed.
-
Solubility: Quantitative solubility can be determined by adding an excess of lupulone to a known volume of solvent, agitating the mixture to reach equilibrium, and then measuring the concentration of the dissolved lupulone in the supernatant, typically by HPLC.
-
pKa: The acid dissociation constant can be determined experimentally using potentiometric titration or UV-Vis spectrophotometry, where the absorbance of a solution is measured at various pH values.[6][7]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed 1H and 13C NMR assignments for a lupulone derivative, 3-isobutyl-5,5,7-tris(3-methylbut-2-en-1-yl)-1-phenyl-1,7-dihydro-4H-indazole-4,6(5H)-dione, provide insight into the chemical shifts of the core structure. The data in Table 3 is for this derivative and not the parent lupulone.[4]
Table 3: 1H and 13C NMR Chemical Shifts for a Lupulone Derivative [4]
| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) |
| Aliphatic Protons (Examples) | ||
| 12, 13, 17, 18, 22, 23, 27, 28 (Methyls) | Various | Various |
| Vinylic Protons (Examples) | ||
| 15, 20, 25 | Various | Various |
| Aromatic Protons (Phenyl Group) | ||
| 30, 31, 31', 32 | Various | Various |
Mass Spectrometry (MS)
The mass spectrum of lupulone and its fragmentation pattern are essential for its identification and structural elucidation. While a detailed fragmentation analysis specific to lupulone is not extensively documented in the provided search results, general fragmentation patterns for similar compounds involve cleavages of the side chains and rearrangements within the ring structure.[8][9]
Biological Activities and Signaling Pathways
Lupulone exhibits a range of biological activities, with its antimicrobial, anticancer, and anti-inflammatory properties being the most studied.
Antimicrobial Activity
Lupulone is a potent antimicrobial agent, particularly against Gram-positive bacteria.[10]
Table 4: Minimum Inhibitory Concentrations (MIC) of Lupulone against Various Bacteria
| Bacterium | MIC (µg/mL) | Reference |
| Bacillus subtilis | 0.98 | [11] |
| Staphylococcus aureus | 0.5 | [10] |
| Staphylococcus epidermidis | 10 | [10] |
| Streptococcus pyogenes | 0.1 | [10] |
| Propionibacterium acnes | 0.1 | [10] |
| Clostridium difficile | 12-96 | [10] |
A standard broth microdilution method is used to determine the MIC of lupulone.[12]
-
Preparation of Lupulone Stock Solution: Dissolve lupulone in a suitable solvent, such as DMSO, to a high concentration.
-
Serial Dilutions: Perform two-fold serial dilutions of the lupulone stock solution in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).
-
Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration.
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of lupulone that completely inhibits visible bacterial growth.
Anticancer Activity
Lupulone induces apoptosis in various cancer cell lines.
Table 5: IC50 Values of Lupulone in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SW480 | Colon Cancer | ~24 (as 10 µg/mL) | [3] |
| SW620 | Colon Cancer (metastatic) | ~24 (as 10 µg/mL) | [3] |
Note: A comprehensive table of IC50 values across a wide range of cancer cell lines is not available from a single comparative study in the provided results.
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of compounds.[13]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of lupulone (and a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Lupulone induces apoptosis through both the extrinsic and intrinsic pathways.[3]
-
Extrinsic Pathway: Lupulone upregulates the expression of TRAIL death receptors (DR4/DR5), leading to the activation of caspase-8 and subsequently caspase-3.[3]
-
Intrinsic (Mitochondrial) Pathway: In some cancer cell lines, lupulone triggers the cleavage of Bid by activated caspase-8. The resulting tBid translocates to the mitochondria, leading to the release of cytochrome c, which in turn activates caspase-9 and subsequently caspase-3.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Lupulone, a hop bitter acid, activates different death pathways involving apoptotic TRAIL-receptors, in human colon tumor cells and in their derived metastatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fractionation of High-Value Compounds from Hops Using an Optimised Sequential Extraction Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 7. shimadzu.com [shimadzu.com]
- 8. mdpi.com [mdpi.com]
- 9. scielo.br [scielo.br]
- 10. akjournals.com [akjournals.com]
- 11. Identification of colupulone and lupulone as the main contributors to the antibacterial activity of hop extracts using activity-guided fractionation and metabolome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
